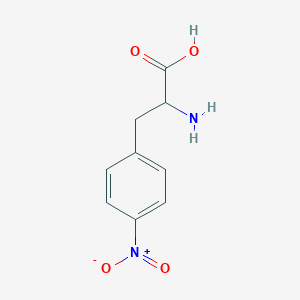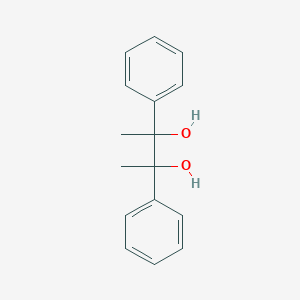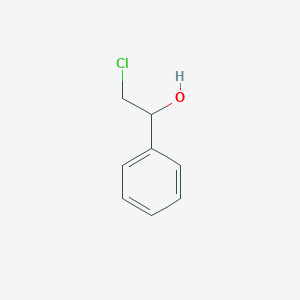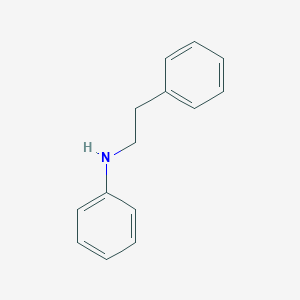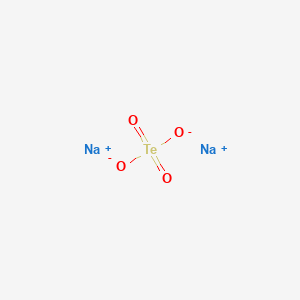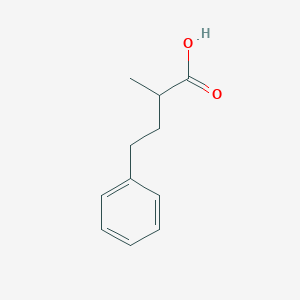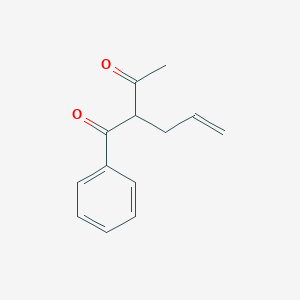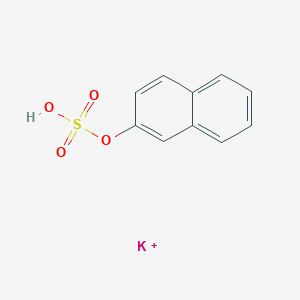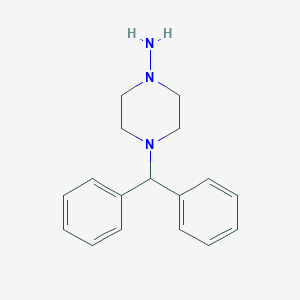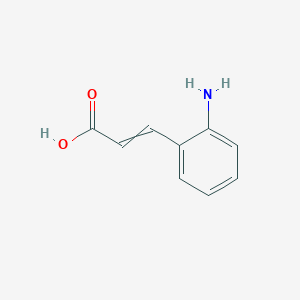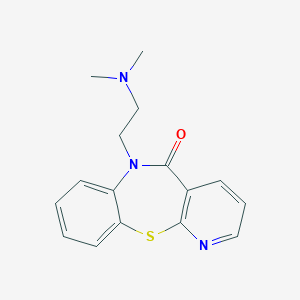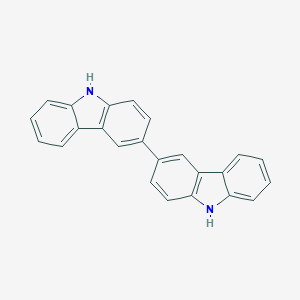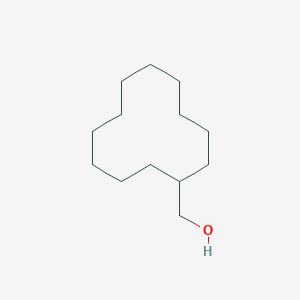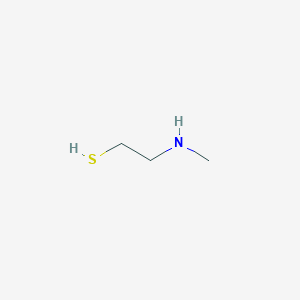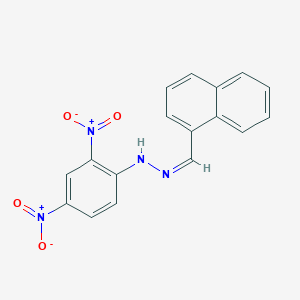
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone, also known as NDH, is a chemical compound that has been widely used in scientific research. NDH is a derivative of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. NDH has been used in various applications, including as a reagent for the detection of carbonyl compounds and as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone is not fully understood, but it is believed to involve the formation of a hydrazone bond between 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone and the target molecule. This hydrazone bond is stable and can be detected by various analytical techniques.
Effets Biochimiques Et Physiologiques
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle and use in experiments.
One limitation of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone is its potential toxicity. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain applications. Additionally, 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone may not be suitable for use in vivo due to its potential toxicity and lack of specificity.
Orientations Futures
There are several future directions for research on 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone. One area of interest is the development of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone derivatives with improved specificity and potency for use as therapeutic agents. Another area of interest is the development of new methods for the detection of carbonyl compounds using 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone or related compounds. Finally, the potential use of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone as a diagnostic tool for cancer or other diseases is an area of active research.
Méthodes De Synthèse
The synthesis of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone involves the reaction of 1-naphthalenecarbaldehyde with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has been widely used in scientific research as a reagent for the detection of carbonyl compounds. Carbonyl compounds are organic compounds that contain a carbon-oxygen double bond, and are present in many natural and synthetic compounds. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone reacts with carbonyl compounds to form a yellow precipitate, which can be easily detected by UV-visible spectroscopy.
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has also been investigated for its potential therapeutic applications. It has been shown to have anti-cancer properties, and has been tested against various cancer cell lines in vitro. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has also been tested for its anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Propriétés
Numéro CAS |
1773-51-9 |
|---|---|
Nom du produit |
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone |
Formule moléculaire |
C17H12N4O4 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
N-[(Z)-naphthalen-1-ylmethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H12N4O4/c22-20(23)14-8-9-16(17(10-14)21(24)25)19-18-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-11,19H/b18-11- |
Clé InChI |
YBLIXGCZBADMMH-WQRHYEAKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



